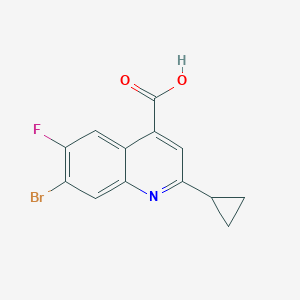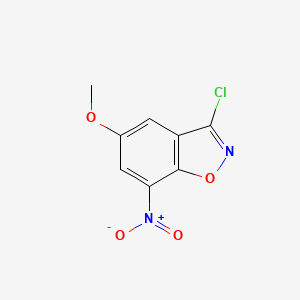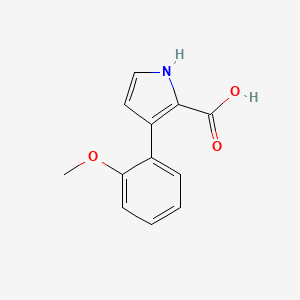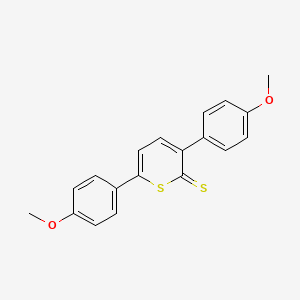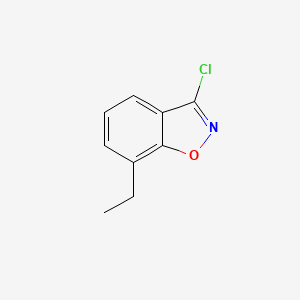
3-Chloro-7-ethylbenzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-ethylbenzisoxazole is a chemical compound belonging to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-ethylbenzisoxazole typically involves the reaction of 3-chlorobenzisoxazole with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-7-ethylbenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzisoxazole derivatives.
Applications De Recherche Scientifique
3-Chloro-7-ethylbenzisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-ethylbenzisoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Chloro-7-ethylbenzisoxazole can be compared with other benzisoxazole derivatives, such as:
3-Chlorobenzisoxazole: Lacks the ethyl group, leading to different chemical and biological properties.
7-Ethylbenzisoxazole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromo-7-ethylbenzisoxazole:
The uniqueness of this compound lies in its specific combination of chlorine and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
3-chloro-7-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-4-3-5-7-8(6)12-11-9(7)10/h3-5H,2H2,1H3 |
Clé InChI |
SPMVJGJLWZDUBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=NO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


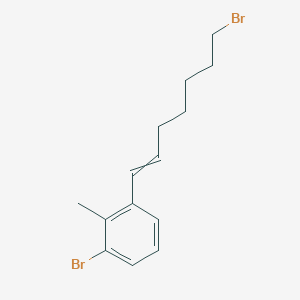
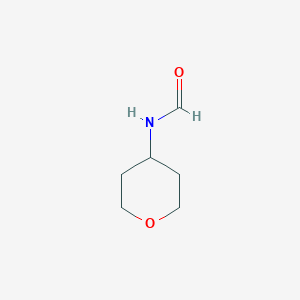
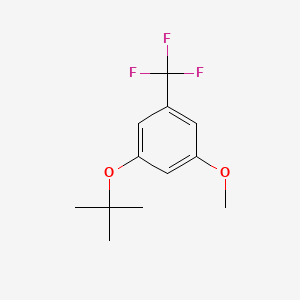
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
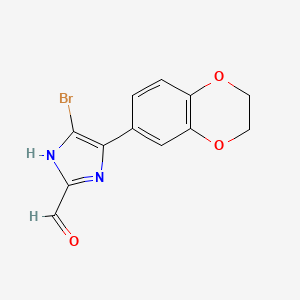


![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
